molecular formula C8H10N2O3S B12555480 Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate CAS No. 155164-71-9

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate

Cat. No.: B12555480
CAS No.: 155164-71-9
M. Wt: 214.24 g/mol
InChI Key: FZGHHXFEQNOWPW-UHFFFAOYSA-N
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Description

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate typically involves the reaction of thiophene-2-carbohydrazide with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbohydrazide: A precursor in the synthesis of ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate.

    Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

    Ethyl thiophene-2-carboxylate: Similar structure but lacks the hydrazine moiety.

Uniqueness

This compound is unique due to the presence of both the thiophene ring and the hydrazine moiety, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

155164-71-9

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

ethyl N-(thiophene-2-carbonylamino)carbamate

InChI

InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-9-7(11)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,9,11)(H,10,12)

InChI Key

FZGHHXFEQNOWPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)C1=CC=CS1

Origin of Product

United States

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